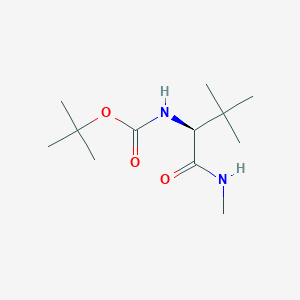

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, also known as Boc-L-Leucine Methylamide, is a chemical compound commonly used in scientific research. It is a derivative of the amino acid leucine and is widely used in the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Environmental and Occupational Exposure

Exposure and Effects in Petrol Station Workers

A study explored the impact of fuel-related pollutants, specifically benzene and methyl tert-butyl ether (MTBE), on petrol station workers, revealing significant exposure-related epigenetic and transcriptional alterations in DNA repetitive elements. This research sheds light on the occupational health risks associated with these chemicals (Rota et al., 2018).

Biomonitoring of Fragrance Chemicals

Another study focused on the decline in exposure to lysmeral, a fragrance chemical frequently used in cosmetic products, highlighting the importance of monitoring environmental pollutants and their metabolites in human populations for health risk assessments (Scherer et al., 2020).

Toxicokinetics and Metabolism

Toxicokinetics of Fuel Ethers

The toxicokinetics and biotransformation of MTBE and other fuel ethers were summarized, providing insights into their rapid uptake, clearance, and the lack of formation of toxic metabolites in humans and rats. This information is crucial for assessing the risks associated with exposure to these compounds (Dekant et al., 2001).

Health Implications and Treatment Strategies

N-Carbamylglutamate for Acute Neonatal Hyperammonaemia

A case study demonstrated the effectiveness of N-carbamylglutamate in treating acute neonatal hyperammonaemia in a patient with methylmalonic aciduria, illustrating a potential therapeutic application of carbamate derivatives in metabolic disorders (Yap et al., 2016).

Characterization and Analysis

Characterization of Urinary Metabolites

A study using ^(13)C-labeled MTBE explored the characterization of urinary metabolites in humans, identifying alpha-hydroxyisobutyric acid and 2-methyl-1,2-propanediol as significant metabolites. This research advances the understanding of MTBE's metabolic pathways and its potential health impacts (Nihlen et al., 1999).

Wirkmechanismus

Target of Action

The primary target of this compound is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents the binding of AMP .

Biochemical Pathways

The compound affects the AMPD2 pathway . By inhibiting AMPD2, it alters the substrate pocket of the enzyme, preventing AMP from binding . This results in downstream effects on energy homeostasis and immuno-oncology .

Pharmacokinetics

Related compounds such as 3,3-dimethyl-1-butanol have been shown to be orally active . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The compound’s action results in potent inhibitory activity of AMPD2 . This can have significant effects at the molecular and cellular level, potentially influencing energy homeostasis and immuno-oncology .

Action Environment

It’s known that the compound’s action can be influenced by the gut microbiota, which can affect the levels of trimethylamine (tma) and trimethylamine n-oxide (tmao), metabolites related to cardiovascular disease .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDIHOPLEQXJHI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)

![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)

![Tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2897242.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)